molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No. B058004
CAS RN: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Description

Isopropyl isocyanate is a colorless liquid with a pungent odor . It is insoluble in water and is used to make other chemicals . It is also used as a reagent in the preparation of androgen receptor antagonist for prostate cancer treatment .


Synthesis Analysis

Isopropyl isocyanate is usually produced from amines by phosgenation . Another route to isocyanates entails addition of isocyanic acid to alkenes . Alkyl isocyanates form by displacement reactions involving alkyl halides and alkali metal cyanates . In a laboratory-safe variation, phosgene is masked as oxalyl chloride .


Molecular Structure Analysis

The molecular formula of Isopropyl isocyanate is C4H7NO . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

Isopropyl isocyanate is a highly reactive compound and is classified as a hazardous material . It is incompatible with strong oxidizing agents, acids, and bases . Its boiling point is 92-94 °C, and its melting point is -47 °C .

Scientific Research Applications

Preparation of Androgen Receptor Antagonist

Isopropyl isocyanate is used as a reagent in the preparation of androgen receptor antagonists for prostate cancer treatment . This application is particularly important in the field of oncology, where androgen receptor antagonists are used to inhibit the growth of prostate cancer cells.

Synthesis of Selective Dual Inhibitor

The compound is also used in the synthesis of selective dual inhibitors of mammalian target of rapamycin (mTORC1 and mTORC2) . These inhibitors are significant in the field of molecular biology and pharmacology, as they play a crucial role in cell growth, proliferation, and survival.

Synthesis of O-Aryl N-Isopropylcarbamates

Further, Isopropyl isocyanate serves as a reagent in the synthesis of O-aryl N-isopropylcarbamates . These compounds have various applications in the field of organic chemistry and can be used as intermediates in the synthesis of other complex molecules.

Use in Polyurethane Production

Isopropyl isocyanate is a type of blocked isocyanate, which are commonly used in the production of polyurethane . Polyurethane has a wide range of applications, including packaging, adhesives, insulation, coatings, and fire retardants.

Use in Non-Traditional Polyurethane Applications

Blocked isocyanates, including Isopropyl isocyanate, have been used for non-traditional polyurethane-based polymer applications . This expands the scope of its use beyond the traditional fields.

Use in Analytical Techniques

The compound is also significant in analytical techniques used for the determination of deblocking temperature . This is particularly important in the field of material science, where understanding the deblocking temperature is crucial for the application of blocked isocyanates.

Mechanism of Action

Target of Action

Isopropyl isocyanate primarily targets nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound reacts with amino groups in proteins, leading to the formation of urea derivatives. This interaction can alter protein function and structure, impacting various cellular processes .

) reacts with nucleophiles like amines, hydroxyls, and thiols. This reaction forms stable carbamate or urea linkages, modifying the target molecules. .

Biochemical Pathways

The biochemical pathways affected by isopropyl isocyanate include those involving protein synthesis and degradation. By modifying proteins, the compound can interfere with the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins. Additionally, it can affect signaling pathways that rely on specific protein interactions, potentially disrupting cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of isopropyl isocyanate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed through inhalation or dermal exposure. It is distributed throughout the body, with a preference for tissues rich in nucleophilic sites. Metabolism primarily occurs in the liver, where it is converted to less reactive metabolites. Excretion is mainly via urine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of isopropyl isocyanate. Higher temperatures can increase the reactivity of the compound, while extreme pH levels can affect its stability. The presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy.

: Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and … : Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and …

Safety and Hazards

Isopropyl isocyanate is highly flammable and very toxic by ingestion and inhalation . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention . To address sustainability concerns, there is a need to develop green PUs with properties and performance comparable to fossil-based ones .

properties

IUPAC Name

2-isocyanatopropane
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InChI

InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3
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InChI Key

GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N=C=O
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Molecular Formula

C4H7NO
Record name ISOPROPYL ISOCYANATE
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DSSTOX Substance ID

DTXSID3061976
Record name Propane, 2-isocyanato-
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Molecular Weight

85.10 g/mol
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Physical Description

Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO]
Record name ISOPROPYL ISOCYANATE
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Record name Isopropyl isocyanate
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Product Name

Isopropyl isocyanate

CAS RN

1795-48-8
Record name ISOPROPYL ISOCYANATE
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Record name Isopropyl isocyanate
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Record name Propane, 2-isocyanato-
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Record name Isopropyl isocyanate
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Record name Propane, 2-isocyanato-
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl isocyanate
Reactant of Route 2
Reactant of Route 2
Isopropyl isocyanate
Reactant of Route 3
Reactant of Route 3
Isopropyl isocyanate
Reactant of Route 4
Isopropyl isocyanate
Reactant of Route 5
Reactant of Route 5
Isopropyl isocyanate
Reactant of Route 6
Isopropyl isocyanate

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for isopropyl isocyanate?

A1: Isopropyl isocyanate has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol. Spectroscopic studies, including microwave, infrared, and Raman spectroscopy, have been conducted to elucidate its structure and vibrational assignments. [] Notably, electron diffraction investigations have provided insights into the molecular structures of isopropyl isocyanate and its sulfur analog, isopropyl isothiocyanate. []

Q2: Can you describe a novel method for synthesizing isopropyl isocyanate?

A2: One efficient method involves a two-step process starting with readily available phenols. [] First, the phenol is reacted with isopropyl isocyanate to form an O-aryl N-isopropylcarbamate. This intermediate then undergoes directed ortho-lithiation followed by a reaction with a formylating agent to yield the desired salicylaldehyde. This approach offers a straightforward route to these valuable compounds.

Q3: How is gas chromatography employed in the analysis of isopropyl isocyanate?

A3: Gas chromatography, utilizing a hydrogen flame ionization detector and a polyethylene glycol 20000 stationary phase, allows for the quantitative analysis of isopropyl isocyanate. Butyl acetate serves as an effective internal standard in this method. [] This technique enables accurate determination of isopropyl isocyanate content, demonstrating its applicability in analytical chemistry.

Q4: What are the potential applications of isopropyl isocyanate in material science?

A4: Isopropyl isocyanate serves as a valuable precursor in the synthesis of hafnium carbamates, specifically tetrakis-N,O-dialkylcarbamato hafnium(IV). [] These hafnium compounds exhibit favorable thermal properties, making them promising candidates for the low-temperature growth of hafnium dioxide (HfO2) thin films using techniques like metal-organic chemical vapor deposition (MOCVD).

Q5: How does the structure of isopropyl isocyanate relate to its reactivity with metal ions?

A5: Studies employing Fourier transform ion cyclotron resonance (FTICR) mass spectrometry have investigated the gas-phase reactions of isopropyl isocyanate with metal ions ranging from Ti+ to Zn+. [] While Cr+ to Zn+ primarily induce the loss of propene and HNCO, mimicking simple pyrolysis, Ti+ and V+ lead to combined decarbonylation/demethanation, forming acetonitrile complexes. This selectivity arises from the high binding energies of Ti+ and V+ to the intermediate nitrenes formed during the reaction, highlighting the influence of metal-ligand interactions on reaction outcomes.

Q6: Has isopropyl isocyanate been explored in the context of CO2 capture and utilization?

A6: Yes, isopropyl isocyanate is among the fine chemicals identified as a potential product from utilizing captured CO2 as a feedstock. [] While this approach holds promise for reducing CO2 emissions and reliance on fossil fuels, further research and development are necessary to assess its economic viability and environmental impact fully.

Q7: What is the reaction mechanism of isopropyl isocyanate with hydroxyl radicals in the atmosphere?

A7: The gas-phase reaction of isopropyl isocyanate with hydroxyl radicals proceeds with a slight negative temperature dependence, indicating a barrierless hydrogen atom transfer process. [] This reaction has been studied both experimentally and computationally. Multilevel ab initio calculations suggest that hydrogen-bonded complexes between isopropyl isocyanate and OH radicals form in the reaction pathway. This reaction is important for understanding the atmospheric fate and lifetime of isopropyl isocyanate.

Q8: Are there examples of isopropyl isocyanate's use in organic synthesis?

A8: Isopropyl isocyanate finds utility in various organic transformations:

    Q9: How does isopropyl isocyanate contribute to the synthesis of diphenylmethane diisocyanate compositions?

    A9: Isopropyl isocyanate is a key component in the formulation of novel diphenylmethane diisocyanate compositions. These compositions, characterized by high stability, incorporate isopropyl isocyanate alongside diphenylmethane diisocyanate and other components like uretonimine-containing derivatives. [] The presence of isopropyl isocyanate contributes to the unique properties and applications of these compositions, highlighting its significance in polymer chemistry.

    Q10: What are the applications of isopropyl isocyanate in peptide chemistry?

    A10: Isopropyl isocyanate plays a crucial role in modifying peptides for analytical and synthetic purposes:

      Q11: Are there any studies on the thermal behavior of compounds containing isopropyl isocyanate?

      A11: While direct studies on isopropyl isocyanate's thermal behavior are limited within the provided research, investigations on related compounds like metoprolol tartrate, which contain similar functional groups, offer insights into potential thermal degradation pathways. [] Understanding such behavior is essential for safe handling and processing of isopropyl isocyanate and its derivatives.

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